![molecular formula C17H27N5O2 B2772285 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 899995-16-5](/img/structure/B2772285.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Scientific Research Applications
- It could serve as a core structure for developing anti-inflammatory agents, kinase inhibitors, or other therapeutically relevant compounds .
- PDE4 inhibitors are investigated for their potential in treating inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis .
- The compound’s condensation with aldehydes and ketones yields tert-butanesulfinyl imines, which can be further elaborated into N-heterocycles .
- Researchers have leveraged tert-butanesulfinamide as a gold standard auxiliary for achieving high enantioselectivity in amine synthesis .
Medicinal Chemistry and Drug Development
PDE4 Inhibition
Asymmetric Synthesis via tert-Butanesulfinamide
Structurally Diverse N-Heterocycles
Stereoselective Synthesis of Amines
Chemical Biology and Mechanistic Studies
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, inhibiting its function
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This disruption of energy metabolism can lead to the death of the bacteria, thus providing a potential mechanism for the compound’s antitubercular activity.
Pharmacokinetics
It is noted that potent compounds from this series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
The compound has displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.488–62.5 µM . This indicates that the compound can effectively inhibit the growth of Mycobacterium tuberculosis in a controlled environment.
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-6-8-12(9-7-2)15(23)20-21-11-18-14-13(16(21)24)10-19-22(14)17(3,4)5/h10-12H,6-9H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVSVVPUTLCVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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